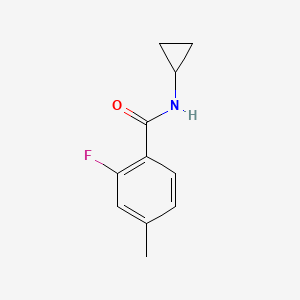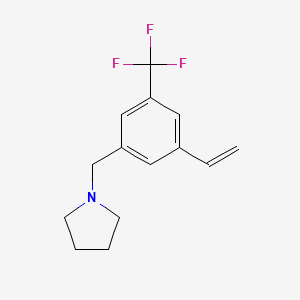
1-(3-(Trifluoromethyl)-5-vinylbenzyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Trifluoromethyl)-5-vinylbenzyl)pyrrolidine is a compound that features a trifluoromethyl group, a vinyl group, and a pyrrolidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity. The vinyl group adds to the compound’s versatility in chemical reactions, while the pyrrolidine ring is a common scaffold in medicinal chemistry due to its favorable pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trifluoromethyl)-5-vinylbenzyl)pyrrolidine typically involves the following steps:
Formation of the Trifluoromethylated Intermediate: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Vinylation: The vinyl group can be added through a Heck reaction or a similar coupling reaction.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to increase reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Trifluoromethyl)-5-vinylbenzyl)pyrrolidine can undergo various types of chemical reactions:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing the trifluoromethyl group.
Substitution: Reagents like alkyl halides for nucleophilic substitution at the pyrrolidine nitrogen.
Major Products
Epoxides and Diols: From oxidation of the vinyl group.
Difluoromethyl and Monofluoromethyl Derivatives: From reduction of the trifluoromethyl group.
N-Substituted Pyrrolidines: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-(3-(Trifluoromethyl)-5-vinylbenzyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, particularly in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a drug candidate due to its favorable pharmacokinetic properties.
Industry: Used in the development of agrochemicals and materials science due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Trifluoromethyl)-5-vinylbenzyl)pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the pyrrolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The vinyl group can participate in covalent bonding with target molecules, leading to irreversible inhibition or activation.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(Trifluoromethyl)benzyl)pyrrolidine: Lacks the vinyl group, which may reduce its reactivity in certain chemical reactions.
1-(3-(Trifluoromethyl)-5-ethylbenzyl)pyrrolidine: Has an ethyl group instead of a vinyl group, which may affect its chemical and biological properties.
1-(3-(Trifluoromethyl)-5-vinylphenyl)pyrrolidine: Similar structure but with a phenyl ring instead of a benzyl group, which can influence its steric and electronic properties.
Uniqueness
1-(3-(Trifluoromethyl)-5-vinylbenzyl)pyrrolidine is unique due to the combination of its trifluoromethyl, vinyl, and pyrrolidine moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C14H16F3N |
|---|---|
Peso molecular |
255.28 g/mol |
Nombre IUPAC |
1-[[3-ethenyl-5-(trifluoromethyl)phenyl]methyl]pyrrolidine |
InChI |
InChI=1S/C14H16F3N/c1-2-11-7-12(10-18-5-3-4-6-18)9-13(8-11)14(15,16)17/h2,7-9H,1,3-6,10H2 |
Clave InChI |
ICRDPVYNYVFHIE-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=CC(=C1)CN2CCCC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


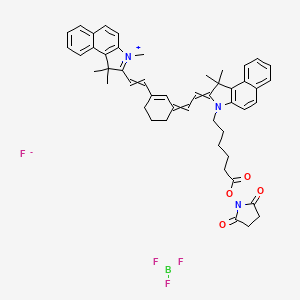
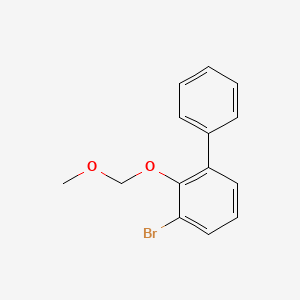
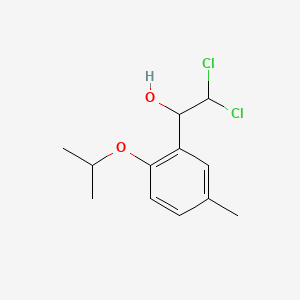
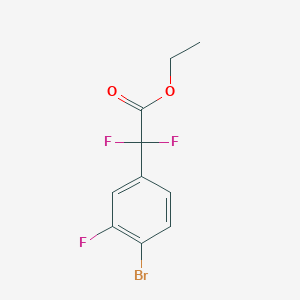
![Ethyl 2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate](/img/structure/B14767004.png)
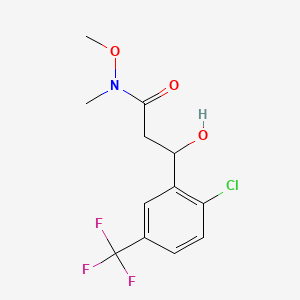
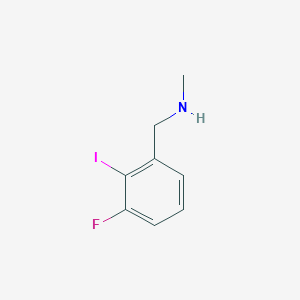

![5-Amino-2'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14767043.png)
![4,4,5,5-Tetramethyl-2-(2-methyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14767050.png)
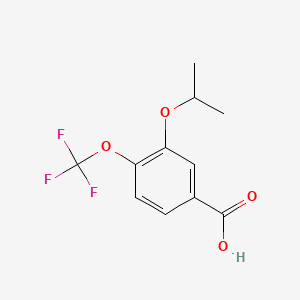
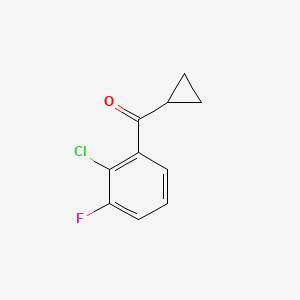
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-3-yl)methyl)propanamide hydrochloride](/img/structure/B14767088.png)
